6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 885276-09-5
VCID: VC3343585
InChI: InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H
SMILES: C1=CC2=NC(=CN2C=C1Br)C=O
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

CAS No.: 885276-09-5

Cat. No.: VC3343585

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde - 885276-09-5

CAS No. 885276-09-5
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
IUPAC Name 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H
Standard InChI Key DMNOTJNQPFQCNE-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1Br)C=O
Canonical SMILES C1=CC2=NC(=CN2C=C1Br)C=O

Chemical Identity and Structure

Molecular Characteristics

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde features an imidazo[1,2-a]pyridine core structure with a bromine substituent at position 6 and a carbaldehyde (aldehyde) group at position 2. The compound's molecular formula is C₈H₅BrN₂O with a precise molecular weight of 225.04 g/mol . The structure combines the nitrogen-containing heterocyclic system with functional groups that provide potential reactivity for further chemical modifications.

Structural Features

The compound's architecture consists of a fused ring system where the imidazole and pyridine rings share an N-C bond. This fusion creates the characteristic imidazo[1,2-a]pyridine scaffold that serves as the backbone of this molecule. The bromine at position 6 of the pyridine ring and the carbaldehyde at position 2 of the imidazole ring provide specific chemical reactivity and potential interaction points for biological targets .

Identification Parameters

Registry Information and Identifiers

The compound is uniquely identified through several standard chemical identifiers:

Identifier TypeValue
CAS Number885276-09-5
MDL NumberMFCD06739238
InChI KeyDMNOTJNQPFQCNE-UHFFFAOYSA-N
SMILESC1=CC2=NC(=CN2C=C1Br)C=O
DSSTOX Substance IDDTXSID90651287

These identifiers ensure unambiguous referencing of the compound in chemical databases and literature .

Synonyms and Nomenclature

The compound is known by several synonyms in chemical databases and commercial catalogs:

  • 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (IUPAC name)

  • 6-Bromo-imidazo[1,2-a]pyridine-2-carbaldehyde

  • 6-BROMO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXALDEHYDE

Physical and Chemical Properties

Basic Properties

The physical and chemical properties of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde determine its behavior in various environments and its potential applications:

PropertyValue
Molecular Weight225.04 g/mol
LogP1.90930
Polar Surface Area (PSA)34.37000
AppearanceNot specified in sources
Boiling PointNot available
Melting PointNot available

The calculated LogP value of 1.90930 suggests moderate lipophilicity, which may influence its membrane permeability in biological systems .

Applications in Research and Development

Synthetic Utility

The presence of both a halogen (bromine) and a reactive aldehyde group makes this compound particularly valuable in synthetic chemistry:

  • The bromine at position 6 provides a site for cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings)

  • The aldehyde group at position 2 offers opportunities for various transformations including:

    • Condensation reactions

    • Reductive amination

    • Wittig and related olefination reactions

    • Aldol reactions and derivatives

These characteristics make the compound a versatile intermediate for creating more complex molecules with potential biological activity.

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